![molecular formula C12H16O6S B14202617 Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate CAS No. 828276-77-3](/img/structure/B14202617.png)
Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate is an organic compound that features both ester and sulfonate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate typically involves the esterification of 4-hydroxybutanoic acid with ethanol in the presence of a strong acid catalyst. This is followed by the sulfonation of the resulting ester with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfonate group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Ethyl 4-[(benzenesulfonyl)oxy]-3-oxobutanoate.
Reduction: Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanol.
Substitution: Ethyl 4-[(benzenesulfonyl)oxy]-3-amino- or 3-thiobutanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through multi-step reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism by which Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate exerts its effects involves the interaction of its functional groups with molecular targets. The ester group can undergo hydrolysis to release the active hydroxybutanoic acid, which can then participate in various biochemical pathways. The sulfonate group can interact with proteins and enzymes, potentially altering their activities and functions.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate can be compared with similar compounds such as:
Ethyl 4-hydroxybutanoate: Lacks the sulfonate group, making it less reactive in certain chemical reactions.
Benzenesulfonyl chloride: Contains the sulfonate group but lacks the ester functionality, limiting its applications in esterification reactions.
Ethyl 4-[(tosyl)oxy]-3-hydroxybutanoate: Similar structure but with a tosyl group instead of a benzenesulfonyl group, which may result in different reactivity and applications.
This compound stands out due to its unique combination of functional groups, making it a versatile compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
828276-77-3 |
|---|---|
Molekularformel |
C12H16O6S |
Molekulargewicht |
288.32 g/mol |
IUPAC-Name |
ethyl 4-(benzenesulfonyloxy)-3-hydroxybutanoate |
InChI |
InChI=1S/C12H16O6S/c1-2-17-12(14)8-10(13)9-18-19(15,16)11-6-4-3-5-7-11/h3-7,10,13H,2,8-9H2,1H3 |
InChI-Schlüssel |
INWUJHGKTSBANH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(COS(=O)(=O)C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14202538.png)

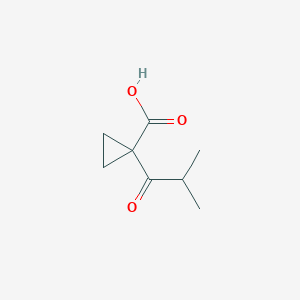
![D-Valine, N-[(phenylamino)carbonyl]-](/img/structure/B14202553.png)
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B14202554.png)
![Methanone, (3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14202562.png)

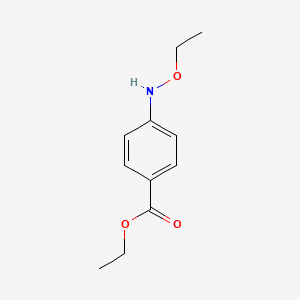
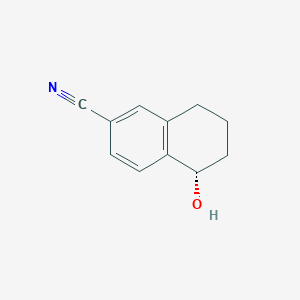
![2-({5-[(Prop-2-yn-1-yl)oxy]pentyl}oxy)oxane](/img/structure/B14202581.png)
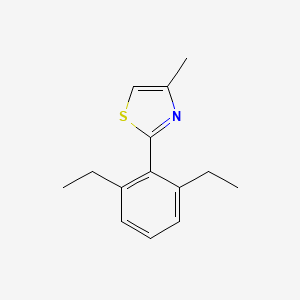
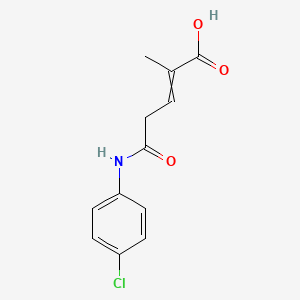
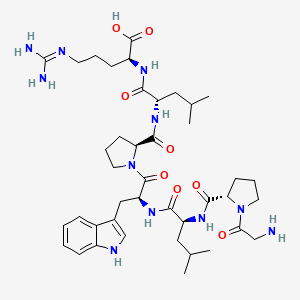
![6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline;2,2,2-trifluoroacetic acid](/img/structure/B14202612.png)
